Intybin

Description

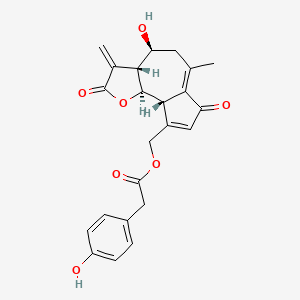

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-11-7-16(25)20-12(2)23(28)30-22(20)21-14(9-17(26)19(11)21)10-29-18(27)8-13-3-5-15(24)6-4-13/h3-6,9,16,20-22,24-25H,2,7-8,10H2,1H3/t16-,20+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDLLIUTDGNCPO-AEMJNJESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)COC(=O)CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)COC(=O)CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983277 |

Source

|

| Record name | Lactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6466-74-6 |

Source

|

| Record name | Benzeneacetic acid, 4-hydroxy-, (2,3,3a,4,5,7,9a,9b-octahydro-4-hydroxy-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-9-yl)methyl ester, [3aR-(3aα,4α,9aα,9bβ)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6466-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intybin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006466746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTUCOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKG846KJ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Intybin (Lactucopicrin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intybin, also known as Lactucopicrin, is a sesquiterpene lactone found in plants of the Cichorium and Lactuca genera, most notably chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1][2] Historically utilized in traditional medicine for its sedative and analgesic properties, recent scientific investigations have unveiled a complex and multifaceted mechanism of action.[1][3] This technical guide provides an in-depth exploration of the molecular pathways and pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms. The primary activities of this compound include neuroprotection via acetylcholinesterase inhibition, potent anti-inflammatory effects through modulation of the NF-κB and AHR signaling pathways, analgesic and sedative effects acting on the central nervous system, and antimalarial activity.[1][4][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Core Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, each stemming from distinct molecular interactions. The following sections delineate the primary mechanisms of action supported by experimental evidence.

Neuroprotective and Cognitive-Enhancing Effects

A key aspect of this compound's neuroprotective potential lies in its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][4][5] By inhibiting AChE, this compound increases the synaptic availability of acetylcholine, a mechanism central to the action of several drugs used in the management of Alzheimer's disease.

Furthermore, this compound has been shown to potentiate neuritogenesis and neurotrophic effects.[4] It elevates intracellular Ca2+ levels and enhances the expression of the muscarinic acetylcholine receptor M1 (CHRM1) in neuroblastoma cells.[4] This calcium influx activates the Ca2+/calmodulin-dependent protein kinase-II (CaMKII), which in turn activates activating transcription factor 1 (ATF1).[4] This signaling cascade promotes neurite outgrowth and increases the levels of neurotrophins such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[4]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties through a dual-pathway modulation involving Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AHR).[6] In inflammatory models, this compound acts as a potent NF-κB antagonist.[6] It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene expression.[5]

Concurrently, this compound functions as a novel modulator of the AHR. The interplay between AHR and NF-κB is crucial in regulating inflammatory responses.[6] Experimental evidence indicates that the silencing of AHR expression diminishes the NF-κB inhibitory effects of this compound, highlighting a previously unrecognized crosstalk between these two pathways that is modulated by this sesquiterpene lactone.

Analgesic and Sedative Properties

Acting on the central nervous system, this compound exhibits both analgesic and sedative effects.[1][2][3] In murine models, this compound has demonstrated potent analgesic activity, comparable to that of ibuprofen, in thermal nociception tests such as the hot plate and tail-flick tests.[7][8] Its sedative properties have been observed through the reduction of spontaneous locomotor activity in mice.[7][8] While the precise molecular targets for these effects are still under full investigation, it is suggested that this compound may interact with receptors in the central nervous system to produce these outcomes. Some studies suggest that lactucopicrin binds effectively to GABA-A receptors, which could contribute to its sedative effects.[9]

Antimalarial Activity

In vitro studies have confirmed the antimalarial properties of this compound. It has shown inhibitory activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[10]

Quantitative Data

The following tables summarize the quantitative data available for the key pharmacological activities of this compound.

Table 1: Analgesic and Sedative Activity of this compound in Mice

| Assay | Dose (mg/kg, i.p.) | Effect | Reference |

| Hot Plate Test | 15 | Analgesic effect similar to 30 mg/kg ibuprofen | [7][8] |

| 30 | Analgesic effect similar to 30 mg/kg ibuprofen | [7][8] | |

| Tail-Flick Test | 30 | Analgesic activity comparable to 60 mg/kg ibuprofen | [7][8] |

| Spontaneous Locomotor Activity | 15, 30 | Sedative properties observed | [7][8] |

Table 2: Antimalarial Activity of this compound

| Assay | Organism | Parameter | Value | Reference |

| In vitro antiplasmodial activity | Plasmodium falciparum (HB3 clone of Honduras-1 strain) | Complete Inhibition | 50 µg/mL | [10] |

Table 3: Acetylcholinesterase Inhibitory Activity of this compound

| Assay | Parameter | Value | Reference |

| In vitro AChE Inhibition | IC50 | 150.3 µM | [5] |

Table 4: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| NF-κB Luciferase Reporter | EA.hy926 | 1, 5, 10 µM | Inhibition of TNFα-induced NF-κB activation | [11] |

| NF-κB p65 Nuclear Translocation | Inflammated Macrophages | 40 µM | Inhibition of p65 nuclear translocation | [5] |

| Cholesterol Influx Assay | Low-grade Inflammatory Macrophages | 0.25 - 1 µM | Attenuation of cholesterol influx | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Hot Plate Test for Analgesia

-

Objective: To assess the central analgesic activity of this compound.

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

-

Procedure:

-

Male albino mice are used for the experiment.

-

Animals are divided into control and test groups.

-

The test group receives an intraperitoneal (i.p.) injection of this compound at specified doses (e.g., 15 and 30 mg/kg). The control group receives a vehicle injection.

-

After a predetermined time (e.g., 60 minutes), each mouse is individually placed on the hot plate.

-

The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

An increase in latency time compared to the control group indicates an analgesic effect.

-

In Vitro Antimalarial Assay

-

Objective: To determine the inhibitory effect of this compound on the growth of Plasmodium falciparum.

-

Materials: P. falciparum culture, human red blood cells, RPMI 1640 medium, this compound stock solution.

-

Procedure:

-

P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum.

-

The parasite culture is synchronized to the ring stage.

-

The culture is diluted to a starting parasitemia of approximately 0.5%.

-

Serial dilutions of this compound are prepared and added to a 96-well microtiter plate.

-

The parasite culture is added to each well.

-

The plate is incubated for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37 °C.

-

Parasite growth is assessed by microscopic counting of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye.

-

The concentration of this compound that inhibits 50% of parasite growth (IC50) is determined.

-

Acetylcholinesterase Inhibition Assay

-

Objective: To quantify the inhibitory activity of this compound against acetylcholinesterase.

-

Principle: Based on Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically.

-

Procedure:

-

The reaction is carried out in a 96-well plate.

-

Each well contains phosphate (B84403) buffer, DTNB solution, and AChE enzyme solution.

-

Various concentrations of this compound are added to the test wells.

-

The plate is incubated for a short period.

-

The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

The change in absorbance is monitored over time at 412 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

References

- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]

- 2. This compound (6466-74-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Intybin (Lactucopicrin): Discovery, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intybin, more commonly known in contemporary scientific literature as Lactucopicrin, is a bitter-tasting sesquiterpene lactone with a growing body of preclinical evidence supporting its potential therapeutic applications. Historically sourced from plants such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa), this natural compound has been traditionally used for its sedative and analgesic properties.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, revealing this compound as a modulator of key signaling pathways involved in neurotransmission and inflammation. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its multifaceted mechanism of action, a compilation of quantitative preclinical data, and detailed experimental protocols for its study.

Historical Background and Discovery

The use of plants containing this compound dates back centuries, with traditional medicine leveraging extracts of chicory and wild lettuce for their calming and pain-relieving effects. The compound is a key component of lactucarium, a milky fluid secreted by several species of lettuce, which has been historically used as a sedative. The isolation and characterization of this compound, a sesquiterpene lactone, allowed for a more systematic investigation of its pharmacological properties, moving from traditional use to evidence-based preclinical research.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms of action, primarily centered on its interaction with the nervous and immune systems. The key identified mechanisms include the inhibition of acetylcholinesterase (AChE) and the modulation of the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Acetylcholinesterase Inhibition

This compound has been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a well-established target for the symptomatic treatment of Alzheimer's disease.[2][3]

Modulation of the Ca²⁺/CaMKII/ATF1 Signaling Pathway

This compound has been demonstrated to potentiate neuritogenesis and exert neurotrophic effects by modulating the Ca²⁺/CaMKII/ATF1 signaling pathway.[4] It increases intracellular calcium levels and the expression of the M1 muscarinic acetylcholine receptor, leading to the activation of CaMKII.[4] Activated CaMKII, in turn, phosphorylates ATF1, a transcription factor involved in neuronal plasticity and survival.[4]

Inhibition of the NF-κB Signaling Pathway

A significant body of research points to this compound's potent anti-inflammatory properties, which are largely attributed to its inhibition of the NF-κB signaling pathway.[5][6] In various cellular models, this compound has been shown to suppress the activation of NF-κB induced by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. One identified mechanism for this is the destabilization of importin-α3 mRNA, which is involved in the nuclear import of NF-κB.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound (Lactucopicrin).

Table 1: In Vivo Analgesic Activity of this compound in Mice

| Assay | Species | Dose (mg/kg) | Analgesic Effect | Reference |

| Hot Plate Test | Mice | 15, 30 | Analgesic effect similar to ibuprofen (B1674241) at 30 mg/kg | [9][10] |

| Tail-Flick Test | Mice | 30 | Analgesic activity comparable to ibuprofen at 60 mg/kg | [9][10] |

Table 2: Cytotoxicity of this compound against U87Mg Glioblastoma Cells

| Time Point | IC₅₀ (µM) |

| 24 hours | 12.5 ± 1.1 |

| 72 hours | 3.6 ± 1.1 |

| Reference | [11] |

Signaling Pathway and Experimental Workflow Diagrams

Ca²⁺/CaMKII/ATF1 Signaling Pathway

Caption: this compound-mediated activation of the Ca²⁺/CaMKII/ATF1 signaling pathway.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of NF-κB signaling by this compound via Importin-α3 mRNA destabilization.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: A representative experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound (Lactucopicrin) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

This compound solution (or vehicle control)

-

DTNB solution

-

-

Initiate the reaction by adding the AChE solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

In Vivo Analgesic Assays in Mice

These protocols are standard methods for assessing the central analgesic effects of test compounds.[9][10]

-

6.2.1 Hot Plate Test

-

Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Acclimatize male Swiss albino mice to the experimental room for at least one hour.

-

Administer this compound (15 or 30 mg/kg) or the vehicle control intraperitoneally (i.p.).

-

At a predetermined time after injection (e.g., 60 minutes), place each mouse on the hot plate.

-

Record the latency time for the first sign of nociception (e.g., licking of the hind paws or jumping).

-

A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

Compare the mean latency times of the this compound-treated groups with the control group.

-

-

-

6.2.2 Tail-Flick Test

-

Apparatus: Tail-flick analgesia meter that applies radiant heat to the tail.

-

Procedure:

-

Acclimatize mice as described above.

-

Administer this compound (30 mg/kg) or the vehicle control i.p.

-

At a predetermined time after injection, place the mouse in a restraining device, and focus the radiant heat source on the ventral surface of the tail.

-

Record the time taken for the mouse to flick its tail away from the heat source.

-

A cut-off time is employed to avoid tissue damage.

-

Compare the mean tail-flick latencies of the treated and control groups.

-

-

In Vitro Anti-inflammatory Assay using Macrophages or Endothelial Cells

This protocol describes a general method to assess the anti-inflammatory effects of this compound in cell culture.

-

Materials:

-

Macrophage (e.g., RAW 264.7) or endothelial (e.g., HUVEC) cell lines

-

Appropriate cell culture medium and supplements

-

This compound stock solution

-

Pro-inflammatory stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines, antibodies for immunofluorescence, reagents for qPCR)

-

Multi-well cell culture plates

-

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS or TNF-α to induce an inflammatory response. Include an unstimulated control group.

-

Incubate for a period appropriate for the endpoint being measured (e.g., 24 hours for cytokine release).

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using specific ELISA kits.

-

NF-κB Translocation (Immunofluorescence): Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB. Visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 is cytoplasmic, while in stimulated cells, it translocates to the nucleus.

-

Gene Expression (qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR to measure the expression levels of pro-inflammatory genes (e.g., IL6, TNF, ICAM1).

-

-

Safety and Toxicology

Currently, there is limited publicly available information specifically on the genotoxicity (e.g., Ames test) and detailed cytotoxicity profiles of this compound across a wide range of cell lines. The available data on cytotoxicity is primarily in the context of its anti-cancer effects on specific cancer cell lines. Further studies are required to establish a comprehensive safety profile for this compound.

Conclusion and Future Directions

This compound (Lactucopicrin) is a promising natural compound with well-documented analgesic, sedative, and anti-inflammatory properties in preclinical models. Its mechanisms of action, involving acetylcholinesterase inhibition and modulation of key inflammatory and neuronal signaling pathways, provide a strong rationale for its further development. Future research should focus on a more comprehensive toxicological evaluation, pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to assess its therapeutic potential in human diseases. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of this intriguing natural product.

References

- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]

- 2. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactucopicrin Inhibits Cytoplasmic Dynein-Mediated NF-κB Activation in Inflammated Macrophages and Alleviates Atherogenesis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Lactucopicrin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactucopicrin, a sesquiterpene lactone, is a bitter compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including analgesic, sedative, and anti-inflammatory effects. This document provides a comprehensive overview of the primary natural sources of lactucopicrin, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways. Quantitative data on lactucopicrin content and extraction yields are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual representations of key processes and biological pathways to facilitate further research and development.

Natural Sources of Lactucopicrin

Table 1: Lactucopicrin Content in Various Natural Sources

| Plant Species | Cultivar/Variety | Plant Part | Lactucopicrin Content (µg/g dry weight unless otherwise noted) | Reference |

| Lactuca sativa L. (Lettuce) | Green Romaine | Leaves | 199.2 µg/g of extract | [1] |

| Lactuca sativa L. (Lettuce) | IT 294210 | Leaves | 2228.6 | [2] |

| Lactuca sativa L. (Lettuce) | IT 300134 | Leaves | 82.5 | [2] |

| Lactuca sativa L. (Lettuce) | Crisp head (average) | Leaves | 734.8 | [2] |

| Lactuca sativa L. (Lettuce) | Red cultivar 'Carmesi' | Leaves | 370 | [3] |

| Cichorium intybus L. (Chicory) | Spadona | Leaves | Not specified individually, but present | [4] |

| Cichorium intybus L. (Chicory) | Puna II | Leaves | Not specified individually, but present | [4] |

| Cichorium intybus L. (Chicory) | Not specified | Roots | 315.7 mg/kg | [5] |

| Lactuca virosa L. (Wild Lettuce) | Not applicable | Whole plant | Reported to have the highest concentration, but specific quantitative data is limited.[6] | [6] |

| Taraxacum officinale (Dandelion) | Not applicable | Roots | Presence confirmed, but quantitative data is not specified.[5] | [5] |

Extraction and Purification of Lactucopicrin

Several methods have been developed for the extraction and isolation of lactucopicrin from its natural sources. The choice of method depends on the starting material, desired purity, and scale of operation.

Solvent-Based Extraction and Purification

A common approach involves the use of organic solvents to extract lactucopicrin, followed by chromatographic techniques for purification. A detailed three-step process has been described for the isolation of sesquiterpene lactones from chicory roots.

Experimental Protocol: Three-Step Extraction and Purification from Cichorium intybus Roots

This protocol is adapted from a method designed for the large-scale isolation of bioactive sesquiterpene lactones.

Step 1: Water Maceration

-

Preparation of Plant Material: Freeze-dry the chicory root powder.

-

Maceration: Mix the freeze-dried chicory root powder with ultra-pure water in a 1:10 (w/v) ratio.

-

Incubation: Incubate the mixture for 17 hours at 30°C. This condition favors the hydrolysis of conjugated forms of sesquiterpene lactones into their free forms.

-

Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant material.

Step 2: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)

-

Concentration: Evaporate the supernatant to obtain a crude extract.

-

Extraction: Perform a liquid-liquid extraction of the crude extract with ethyl acetate. Repeat the extraction three times to ensure a high recovery rate of the sesquiterpene lactones into the organic phase.

-

Drying: Dry the combined ethyl acetate phases.

Step 3: Flash Column Chromatography

-

Stationary Phase: Use a reversed-phase chromatography column.

-

Mobile Phase: Employ a suitable solvent gradient for the elution and separation of the sesquiterpene lactones.

-

Isolation: Collect the fractions containing pure lactucopicrin.

Diagram 1: Experimental Workflow for Three-Step Extraction and Purification

Caption: A three-step workflow for the extraction and purification of lactucopicrin.

Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative for extracting sesquiterpene lactones.

Experimental Protocol: Supercritical CO2 Extraction from Cichorium intybus Roots

-

Preparation of Plant Material: Use freeze-dried and milled chicory roots.

-

SFE System Parameters:

-

Pressure: 350 bar

-

Temperature: 40°C

-

Co-solvent: 10% Ethanol (EtOH)

-

Flow Rate: 15 g/min

-

Extraction Time: 120 minutes

-

-

Fractionation: The resulting extract can be further purified using flash column chromatography to isolate lactucopicrin.

Table 2: Yields of Lactucopicrin and Related Compounds from Various Extraction Methods

| Plant Source | Extraction Method | Compound(s) | Yield | Reference |

| Cichorium intybus L. (Roots) | Water Maceration + Ethyl Acetate Extraction + Chromatography | 11β,13-dihydrolactucin and Lactucin | 642.3 ± 76.3 mg and 175.3 ± 32.9 mg from 750g of dry powder, respectively | [7] |

| Cichorium intybus L. (Roots) | Supercritical CO2 Extraction (350 bar, 40°C, 10% EtOH) | Total Sesquiterpene Lactones | 0.09% of the initial mass | |

| Cichorium intybus L. (Leaves, cv. Spadona) | Methanol/Water Extraction + Solid-Phase Extraction | Total Sesquiterpene Lactones | 9.4 ± 1.2 g/kg of dried leaves | [4] |

| Cichorium intybus L. (Leaves, cv. Puna II) | Methanol/Water Extraction + Solid-Phase Extraction | Total Sesquiterpene Lactones | 11.7 ± 1.3 g/kg of dried leaves | [4] |

Biological Signaling Pathways

Lactucopicrin exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and AHR Pathways

Lactucopicrin has been identified as a potent antagonist of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. It also acts as a modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. Research has shown a crosstalk between these two pathways, where silencing AHR expression reduces the NF-κB inhibitory effect of lactucopicrin.

Diagram 2: Lactucopicrin's Modulation of NF-κB and AHR Signaling Pathways

Caption: Lactucopicrin inhibits inflammation by modulating the AHR and NF-kB pathways.

Neurotrophic Effects: Regulation of the Ca2+/CaMKII/ATF1 Signaling Pathway

Lactucopicrin has been shown to potentiate neuritogenesis, the growth of neurites from neurons. It inhibits acetylcholinesterase (AChE) activity and increases intracellular calcium (Ca2+) levels. This rise in Ca2+ activates the Ca2+/calmodulin-dependent protein kinase-II (CaMKII), which in turn is involved in the ATF1 signaling pathway, promoting neurotrophic effects.

Diagram 3: Lactucopicrin's Role in the Ca2+/CaMKII/ATF1 Signaling Pathway

Caption: Lactucopicrin promotes neurite outgrowth via the Ca2+/CaMKII/ATF1 pathway.

Conclusion

Lactucopicrin is a promising natural compound with well-documented therapeutic potential. This guide provides a foundational understanding of its natural sources, efficient extraction and purification methodologies, and the molecular pathways through which it exerts its effects. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further investigation and potential clinical applications of this potent sesquiterpene lactone. Further research is warranted to quantify lactucopicrin content in sources like Lactuca virosa and Taraxacum officinale to fully explore their potential.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Wild lettuce (Lactuca virosa) toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. journal.environcj.in [journal.environcj.in]

- 6. hortidaily.com [hortidaily.com]

- 7. Comprehensive Qualitative and Quantitative Analysis of Flavonoids in Dandelion (Taraxacum officinale) Flowers and Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Intybin (Lactucopicrin) in Cichorium intybus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of intybin (lactucopicrin), a significant bioactive sesquiterpene lactone found in chicory (Cichorium intybus). The guide details the enzymatic pathway, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate signaling network regulating its production.

Introduction to this compound and its Significance

This compound, also known as lactucopicrin, is a guaianolide-type sesquiterpene lactone responsible for the characteristic bitter taste of chicory. Beyond its role as a flavor compound, this compound and its precursors have garnered considerable interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including analgesic, sedative, and anti-inflammatory properties. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of chicory to enhance the production of these valuable compounds and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cichorium intybus is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway proceeds through a series of modifications including cyclization, oxidation, and hydroxylation, culminating in the formation of the complex guaianolide structure of this compound. The key enzymatic steps are outlined below.

From Farnesyl Pyrophosphate to Costunolide (B1669451)

The initial phase of the pathway involves the formation of the germacranolide intermediate, costunolide.

-

Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by (+)-Germacrene A Synthase (GAS) .[1][2][3] This is the committed step in the biosynthesis of many sesquiterpene lactones in chicory.[2]

-

(+)-Germacrene A to Germacrene A Acid: (+)-Germacrene A undergoes a three-step oxidation of its C12-methyl group to a carboxylic acid, yielding germacrene A acid. This series of reactions is catalyzed by the cytochrome P450 enzyme Germacrene A Oxidase (GAO) .[1][4]

-

Germacrene A Acid to (+)-Costunolide: The final step in this stage is the C6α-hydroxylation of germacrene A acid, which is then followed by a spontaneous lactonization to form (+)-costunolide. This reaction is catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) .[1][5]

Formation of the Guaianolide Skeleton: Costunolide to Kauniolide (B3029866)

Costunolide serves as a crucial branch-point intermediate for the formation of various types of sesquiterpene lactones. For the synthesis of guaianolides like this compound, costunolide is converted to kauniolide.

-

(+)-Costunolide to Kauniolide: The conversion of the germacranolide costunolide to the guaianolide kauniolide involves a complex rearrangement. This reaction is catalyzed by Kauniolide Synthase (KLS) , a cytochrome P450 enzyme that exhibits unusual hydroxylation and cyclization-elimination activity.[6][7] In chicory, three functional KLS genes have been identified (CiKLS1, CiKLS2, and CiKLS3).[7]

Downstream Modifications to this compound (Lactucopicrin)

The final steps in the biosynthesis of this compound involve further hydroxylations and a conjugation reaction.

-

Kauniolide to 8-deoxylactucin (B1214627): The pathway from kauniolide to the major chicory sesquiterpene lactones is still being fully elucidated. However, it is established that kauniolide is a precursor to 8-deoxylactucin.

-

8-deoxylactucin to Lactucin (B167388): 8-deoxylactucin is hydroxylated at the C8 position to form lactucin. This reaction is catalyzed by Lactucin Synthase (LCS) , a cytochrome P450 enzyme identified as CYP71DD33 in chicory.[8][9]

-

Lactucin to this compound (Lactucopicrin): The final step in this compound biosynthesis is the esterification of the hydroxyl group at the C8 position of lactucin with p-hydroxyphenylacetic acid. While the specific enzyme has not been fully characterized, it is presumed to be a transferase.[8][10]

Caption: Biosynthesis pathway of this compound (Lactucopicrin) in Cichorium intybus.

Quantitative Data

Quantitative data on the biosynthesis of this compound is crucial for metabolic engineering and optimization of production. While comprehensive kinetic data for all enzymes is not yet available, the following tables summarize key findings.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source |

| (+)-Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | 6.6 | 8.103 nmol h-1 mg-1 protein | Not Reported | [2] |

| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Not Reported | Not Reported | Not Reported | - |

| Costunolide Synthase (COS) | Germacrene A Acid | Not Reported | Not Reported | Not Reported | - |

| Kauniolide Synthase (KLS) | (+)-Costunolide | Not Reported | Not Reported | Not Reported | - |

| Lactucin Synthase (LCS) | 8-deoxylactucin | Not Reported | Not Reported | Not Reported | - |

Table 2: Concentration of Key Sesquiterpene Lactones in Cichorium intybus

| Compound | Plant Part | Concentration ( g/100 g dry basis) | Source |

| Sum of Sesquiterpene Lactones | Roots | 3.457 - 4.479 | |

| Lactucin | Roots | Variable | |

| Lactucopicrin (this compound) | Roots | Variable | |

| 8-deoxylactucin | Roots | Variable |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound biosynthesis.

Extraction and Quantification of Sesquiterpene Lactones

Objective: To extract and quantify sesquiterpene lactones, including this compound, from chicory plant material.

Protocol:

-

Sample Preparation: Freeze-dry chicory root or leaf material and grind into a fine powder.

-

Extraction:

-

Suspend the powdered material in a methanol/water (4:1, v/v) solution containing 2% formic acid.

-

Vortex the mixture for 1 minute, followed by sonication in a water bath at room temperature for 10 minutes.

-

Centrifuge the mixture (e.g., at 1540 x g for 10 minutes) and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) for Purification (Optional):

-

To separate sesquiterpene lactones from other compounds, pass the crude extract through a silica-based SPE cartridge.

-

Elute the sesquiterpene lactones with a suitable solvent, while more polar compounds are retained.

-

-

Quantification by UHPLC-ESI-MS:

-

Dissolve the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using an ultra-high-performance liquid chromatography system coupled with an electrospray ionization mass spectrometer (UHPLC-ESI-MS).

-

Use a suitable column (e.g., C18) and a gradient elution program with solvents such as water and acetonitrile, both containing a small percentage of formic or acetic acid.

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

This protocol is adapted from methods described in the literature.

Heterologous Expression and In Vitro Enzyme Assay for Kauniolide Synthase (KLS)

Objective: To express KLS in a heterologous host and perform an in vitro assay to confirm its activity.

Protocol:

-

Heterologous Expression in Yeast (Saccharomyces cerevisiae):

-

Clone the coding sequence of the chicory KLS gene (e.g., CiKLS1) into a yeast expression vector (e.g., pYEDP60).

-

Transform a suitable yeast strain (e.g., WAT11) with the expression vector.

-

Grow the transformed yeast in a selective medium and induce protein expression with galactose.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells using methods such as bead beating in a lysis buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound KLS. Resuspend the microsomal pellet in a suitable buffer.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, the substrate (+)-costunolide, and an NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the extracted products by LC-MS to identify the formation of kauniolide.

-

This protocol is based on methodologies for characterizing cytochrome P450 enzymes.[7][8]

Caption: General experimental workflows for sesquiterpene lactone analysis and enzyme characterization.

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other sesquiterpene lactones in chicory is tightly regulated by various factors, with the phytohormone methyl jasmonate (MeJA) playing a central role as an elicitor.

The Methyl Jasmonate (MeJA) Signaling Pathway

Exposure of chicory plants to MeJA leads to a significant upregulation of the genes encoding the biosynthetic enzymes involved in the this compound pathway. The MeJA signaling cascade is a well-studied pathway in plants and involves a series of protein interactions and transcriptional regulation.

-

Perception of MeJA: The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1) .

-

Degradation of JAZ Repressors: The COI1-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Activation of Transcription Factors: In the absence of JAZ repressors, transcription factors such as MYC2 are released and activated.

-

Transcriptional Activation of Biosynthetic Genes: Activated MYC2, along with other transcription factors like WRKY and ERF , binds to the promoter regions of the sesquiterpene lactone biosynthetic genes (e.g., GAS, GAO, COS, KLS, LCS), leading to their increased transcription and a subsequent boost in this compound production.[9]

Caption: Simplified MeJA signaling pathway regulating this compound biosynthesis in Cichorium intybus.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the biosynthesis of this compound in Cichorium intybus. The elucidation of the key enzymes and the regulatory mechanisms offers a solid foundation for future research and applications. Further studies are needed to fully characterize the kinetics of all biosynthetic enzymes and to identify the specific transferase involved in the final step of this compound formation. A deeper understanding of the transcriptional regulation will be instrumental for developing chicory varieties with tailored profiles of sesquiterpene lactones for the pharmaceutical and food industries. The protocols and data presented here serve as a valuable resource for researchers aiming to explore and manipulate this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Costunolide synthase - Wikipedia [en.wikipedia.org]

- 3. Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots [frontiersin.org]

- 8. Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Lactucopicrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactucopicrin is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family, notably in wild lettuce (Lactuca virosa) and chicory (Cichorium intybus).[1] Characterized by its bitter taste, this compound has garnered significant scientific interest due to its diverse pharmacological activities. These include analgesic, sedative, anti-inflammatory, antimalarial, and neuroprotective effects.[1][2] More recently, its potent anti-cancer properties, particularly against glioblastoma, have been a focus of intensive research. This document provides a comprehensive technical overview of lactucopicrin, detailing its chemical structure, physicochemical properties, biological mechanisms of action, and key experimental protocols for its isolation, analysis, and biological evaluation.

Chemical Structure and Identification

Lactucopicrin is classified as a guaianolide-type sesquiterpene lactone.[1] Its core structure is an azuleno[4,5-b]furan ring system, featuring an α-methylene-γ-lactone group and esterified with 4-hydroxyphenylacetic acid. This ester linkage is crucial for some of its biological activities.

| Identifier | Value | Source(s) |

| IUPAC Name | [(3aR,4S,9aS,9bR)-9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | [3] |

| Alternate Name | [(3aR,4S,9aS,9bR)-4-Hydroxy-6-methyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,7,9a,9b-octahydroazuleno[4,5-b]furan-9-yl]methyl (4-hydroxyphenyl)acetate | [1][4] |

| Synonyms | Lactupicrin, Intybin | [1][4][5] |

| CAS Number | 65725-11-3 | [3] |

| Molecular Formula | C₂₃H₂₂O₇ | [1][4] |

| Canonical SMILES | CC1=C2--INVALID-LINK--OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3">C@@HC(=CC2=O)CO | [3] |

| InChI Key | UMVSOHBRAQTGQI-XGARDCMYSA-N | [3] |

Physicochemical and Predicted Properties

The physicochemical properties of lactucopicrin are essential for its handling, formulation, and pharmacokinetic profiling. The data below includes experimentally determined and computationally predicted values.

| Property | Value | Source(s) |

| Molecular Weight | 410.42 g/mol | [1][4] |

| Monoisotopic Mass | 410.13655304 Da | [4][5] |

| Melting Point | 132-178 °C (decomposes) | [5] |

| Water Solubility | 0.088 g/L (Predicted) | [5][6] |

| logP (Octanol-Water) | 1.99 (Predicted) | [5][6] |

| pKa (Strongest Acidic) | 6.52 (Predicted) | [5][6] |

| Polar Surface Area | 110.13 Ų (Predicted) | [5][6] |

| Hydrogen Bond Donors | 2 (Predicted) | [5][6] |

| Hydrogen Bond Acceptors | 5 (Predicted) | [5][6] |

| Rotatable Bond Count | 5 (Predicted) | [5][6] |

Biological and Pharmacological Activities

Lactucopicrin exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.

-

Anti-Cancer Activity: Lactucopicrin demonstrates potent cytotoxicity against glioblastoma (U87Mg) cells.[7][8] Its mechanism involves the induction of oxidative stress, leading to autophagy, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[7][9] It also enhances the sensitivity of glioblastoma cells to the standard chemotherapeutic agent Temozolomide (TMZ).[7][9]

-

Anti-Inflammatory Effects: The compound is a potent antagonist of the NF-κB signaling pathway.[10] It inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[10] Recent studies have revealed a novel mechanism involving the modulation of the Aryl Hydrocarbon Receptor (AHR), where silencing AHR reduces the NF-κB inhibition by lactucopicrin.[10][11]

-

Neuroprotective and Neuritogenic Effects: Lactucopicrin acts as an acetylcholinesterase (AChE) inhibitor.[1][12][13] It also promotes neurite outgrowth by increasing intracellular Ca²⁺ levels, which in turn activates the CaMKII/ATF1 signaling pathway.[14] Furthermore, it increases the secretion of key neurotrophins such as NGF, BDNF, and NT3.[14]

-

Analgesic and Sedative Properties: Traditionally, plants containing lactucopicrin have been used for their sedative and analgesic effects, which are attributed to its action on the central nervous system.[1][2]

-

Antimalarial Activity: Both lactucopicrin and its precursor, lactucin (B167388), have demonstrated in vitro activity against Plasmodium falciparum.[15]

Signaling Pathways

Anti-Glioblastoma Signaling Pathway of Lactucopicrin

In U87Mg glioblastoma cells, lactucopicrin initiates a multi-pronged attack by inducing reactive oxygen species (ROS), which triggers several downstream pathways culminating in cell death.[7][9] It inhibits key survival signals (pAKT, pERK) while activating tumor suppressors (p53, p21) to halt cell division.[7] Simultaneously, it triggers both autophagy and apoptosis, demonstrating a synergistic mechanism of action.[9]

Experimental Protocols

Isolation and Purification from Cichorium intybus Roots

This protocol is adapted from a three-step method developed for large-scale isolation of sesquiterpene lactones from chicory roots, which involves the hydrolysis of conjugated forms like glucosides and oxalates into their free forms, including lactucopicrin's precursor lactucin.[16][17]

-

Maceration and Hydrolysis:

-

Freeze-dry and mill chicory root powder to a fine consistency (< 1 mm particle size).[18]

-

Suspend the root powder in ultra-pure water.

-

Macerate the suspension for approximately 17 hours at 30°C. This extended time at a mild temperature allows endogenous plant enzymes to hydrolyze the glucosyl and oxalyl conjugates of sesquiterpene lactones into their free forms.[16][17]

-

-

Liquid-Liquid Extraction:

-

Filter the aqueous suspension to separate the supernatant from the solid root material.

-

Perform a liquid-liquid extraction on the aqueous supernatant using ethyl acetate (B1210297) as the organic solvent.

-

Repeat the extraction two more times with fresh ethyl acetate to ensure complete recovery of the semi-polar sesquiterpene lactones.[16]

-

Combine the three ethyl acetate phases.

-

-

Chromatographic Purification:

-

Evaporate the combined ethyl acetate extract to dryness under reduced pressure.

-

Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., a water/acetonitrile (B52724) mixture).

-

Purify the dissolved extract using reversed-phase flash chromatography. A Phenyl Butyl (PHC4) functionalized silica (B1680970) column is effective for separating mid-polar compounds like lactucopicrin and lactucin.[16]

-

Elute the compounds using a gradient of acetonitrile in water (e.g., starting from 100% water and gradually increasing the acetonitrile concentration).[16]

-

Collect fractions and analyze them using UPLC-MS or HPTLC to identify those containing pure lactucopicrin.[16][19]

-

Combine the pure fractions and freeze-dry to obtain the final product as a white powder.[16]

-

Visualization of Isolation Workflow

The following diagram illustrates the key stages of the isolation and purification process.

Quantification by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of lactucopicrin in plant extracts or biological matrices.

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: Acquity BEH C18 column (e.g., 1.7 μm, 50 mm × 2.1 mm).[16]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Flow Rate: 0.2 - 0.6 mL/min.

-

Gradient Elution: A linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute lactucopicrin. A typical gradient might run from 5-10% B to 95-100% B over several minutes.

-

Injection Volume: 0.5 - 5.0 μL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, typically in positive ion mode ([M+H]⁺ at m/z 411.1).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

-

MRM Transitions: The precursor ion (m/z 411.1) is selected and fragmented. A specific, stable product ion is monitored for quantification (e.g., the fragment corresponding to the loss of 4-hydroxyphenylacetic acid at m/z 259.1).

-

Instrument Parameters: Optimize capillary voltage, cone voltage, gas flows (nebulizer, drying gas), and temperatures according to the specific instrument manufacturer's guidelines.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of lactucopicrin at multiple concentrations.

-

Spike samples with an appropriate internal standard if necessary to correct for matrix effects.

-

Calculate the concentration of lactucopicrin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Glioblastoma Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of lactucopicrin on a glioblastoma cell line such as U87Mg.[8][9]

-

Cell Culture:

-

Culture U87Mg cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the U87Mg cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare a stock solution of lactucopicrin in DMSO.

-

Create serial dilutions of lactucopicrin in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Replace the medium in the wells with the medium containing the different concentrations of lactucopicrin. Include vehicle control (DMSO only) and untreated control wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the viability against the log of the lactucopicrin concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

References

- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]

- 2. Lactucopicrin | 65725-11-3 [chemicalbook.com]

- 3. Lactupicrin | C23H22O7 | CID 174880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lactucopicrin | C23H22O7 | CID 174863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Lactupicrin (FDB014592) - FooDB [foodb.ca]

- 6. phytobank.ca [phytobank.ca]

- 7. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - ProQuest [proquest.com]

- 13. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimalarial activity of lactucin and lactucopicrin: sesquiterpene lactones isolated from Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Pharmacological Profile of Intybin (Lactucopicrin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intybin, chemically known as Lactucopicrin, is a bitter sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa).[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic and toxicological data. The information is intended to serve as a technical guide for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways.

Introduction

This compound has a long history of use in traditional medicine, primarily valued for its sedative and analgesic properties.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these effects and has uncovered a broader spectrum of bioactivities, including anti-inflammatory, anticancer, antimalarial, and neuroprotective effects.[1][2][3] As a naturally occurring compound with diverse therapeutic potential, this compound represents a promising lead molecule for the development of novel therapeutics.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of multiple signaling pathways and molecular targets. Key activities include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and modulation of neuronal signaling.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In inflammatory conditions, NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules. This compound has been shown to inhibit NF-κB activation in a dose-dependent manner.[3][4] This inhibition is not due to the modulation of IκB kinases (IKK) or IκBα, but rather through the inhibition of importin-α3 expression, which is involved in the nuclear translocation of NF-κB.[3][4]

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.[5][6] It has been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) and mTOR/PI3K/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.[5][7] Specifically, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] Furthermore, it can induce G2/M phase cell cycle arrest.[5][6]

Neuropharmacological Activity

This compound exhibits both sedative and analgesic effects, acting on the central nervous system.[1][2][3] It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Additionally, this compound promotes neuritogenesis and has neuroprotective effects by regulating the Ca2+/Calmodulin-dependent protein kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) signaling pathway.[8]

Antimalarial Activity

In vitro studies have demonstrated that this compound possesses antimalarial activity against Plasmodium falciparum.[1][2][9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (Anticancer) | SKMEL-5 (Human skin cancer) | 7.5 µM | [5] |

| IC50 (Anticancer) | U87Mg (Glioblastoma) | 12.5 ± 1.1 µM (24h), 3.6 ± 1.1 µM (72h) | [10] |

| IC50 (NF-κB Inhibition) | THP-1 (Macrophage) | 10.6 µM | [11] |

| IC50 (Acetylcholinesterase Inhibition) | - | 150.3 µM |

| Parameter | Animal Model | Dose | Effect | Reference |

| Analgesic Activity | Mice (Hot plate & Tail-flick tests) | 15 and 30 mg/kg (i.p.) | Significant analgesic effect | [3] |

| Sedative Activity | Mice (Spontaneous locomotor activity) | 15 and 30 mg/kg (i.p.) | Significant sedative effect | [3] |

Pharmacokinetics

Data on the pharmacokinetics of pure this compound is limited. However, a study in healthy humans consuming chicory juice provides some insights into the absorption and metabolism of sesquiterpene lactones.

| Parameter | Matrix | Value | Notes | Reference |

| Peak Concentration (Total Sesquiterpene Lactones) | Serum | 284.46 nmol/L | Measured after consumption of 150g of chicory juice. | [12] |

| Time to Peak Concentration (Tmax) | Serum | ~1 hour | For total sesquiterpene lactones. | [12] |

| Recovery in 24h | Blood | 7.03% of ingested dose | [5] | |

| Recovery in 24h | Urine | 1.13% of ingested dose | [5] | |

| Recovery in 24h | Feces | 43.76% of ingested dose | [5] |

Metabolism: this compound undergoes partial gut microbial and phase II metabolism. In vitro studies with human gut microbiota show that it can be converted to lactucin.[5]

Toxicology

Preclinical studies on extracts containing this compound suggest a favorable safety profile.

| Test | Animal Model | Dose | Result | Reference |

| Acute Oral Toxicity | Rats | Up to 5000 mg/kg (extract) | No treatment-related signs of toxicity or mortality. LD50 > 5000 mg/kg. |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound downregulates the MAPK signaling pathway.

Caption: this compound promotes neuritogenesis via the CaMKII/ATF1 pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the pharmacological evaluation of this compound.

In Vitro Assays

-

Cell Viability Assay (e.g., CCK-8 or MTT):

-

Seed cancer cells (e.g., SKMEL-5, U87Mg) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[5]

-

-

NF-κB Luciferase Reporter Assay:

-

Transfect cells (e.g., THP-1) with a luciferase reporter plasmid containing NF-κB response elements.

-

Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).[1][2][3]

-

-

Western Blot Analysis for MAPK Pathway Proteins:

-

Treat cells with this compound and/or a growth factor stimulus.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., ERK, p38, JNK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[13][14]

-

In Vivo Assays

-

Hot Plate Test for Analgesia:

-

Administer this compound (e.g., 15, 30 mg/kg, i.p.) or a vehicle control to mice.

-

At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time is established to prevent tissue damage.[15][16][17][18][19]

-

-

Spontaneous Locomotor Activity for Sedative Effects:

-

Administer this compound or a vehicle control to mice.

-

Place the mice individually in an activity monitoring chamber.

-

Record the locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period.

-

A decrease in locomotor activity compared to the control group indicates a sedative effect.[20][21][22][23]

-

Toxicological Assays

-

Ames Test for Mutagenicity:

-

Utilize histidine-dependent strains of Salmonella typhimurium.

-

Expose the bacterial strains to various concentrations of this compound, with and without a metabolic activation system (S9 mix).

-

Plate the bacteria on a histidine-deficient medium.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

Conclusion

This compound (Lactucopicrin) is a multifaceted natural compound with a promising pharmacological profile. Its demonstrated anti-inflammatory, anticancer, and neuropharmacological activities, mediated through well-defined signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This technical guide summarizes the current knowledge on this compound, providing a foundation for future research and development efforts aimed at harnessing its therapeutic potential. Further studies are warranted to fully characterize its pharmacokinetic and long-term safety profiles in humans.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. benchchem.com [benchchem.com]

- 3. bowdish.ca [bowdish.ca]

- 4. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer action of lactucopicrin in SKMEL-5 human skin cancer cells is mediated via apoptosis induction, G2/M cell cycle arrest and downregulation of m=TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Hot plate test - Wikipedia [en.wikipedia.org]

- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 18. In-Vivo Models for Management of Pain [scirp.org]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. va.gov [va.gov]

- 22. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spontaneous locomotor activity: Significance and symbolism [wisdomlib.org]

Unraveling "Intybin": A Substance Unknown to Scientific Literature

Despite a comprehensive search of scientific and medical databases, the term "Intybin" does not correspond to any known substance, compound, or therapeutic agent. As such, a technical guide on its effects on the central nervous system cannot be provided.

Initial investigations into the potential effects of a substance referred to as "this compound" on the central nervous system (CNS) have yielded no discernible results within the existing body of scientific literature. Searches for preclinical and clinical studies, quantitative data, experimental protocols, and established signaling pathways related to "this compound" have been exhaustive and uniformly unsuccessful.

This lack of evidence strongly suggests that "this compound" may be a fictional or hypothetical construct, rather than a recognized pharmacological agent. The scientific community relies on a rigorous process of research, peer review, and publication to validate the existence and effects of any new compound. In the case of "this compound," this foundational evidence is absent.

Therefore, the creation of an in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, is not feasible. The core requirements of such a document necessitate a basis in verifiable, empirical data, which is unavailable for a substance that does not appear to have been scientifically investigated or documented.

Researchers, scientists, and drug development professionals are advised that inquiries into "this compound" will likely not yield any pertinent information within established scientific resources. All available evidence indicates that "this compound" is not a recognized entity in the field of neuroscience or pharmacology.

Cellular Targets of Lactucopicrin: A Technical Guide for Researchers

Introduction: Lactucopicrin, a sesquiterpene lactone predominantly found in plants of the Asteraceae family such as chicory (Cichorium intybus) and wild lettuce (Lactuca virosa), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the known cellular targets of lactucopicrin, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their therapeutic potential.

Anti-inflammatory and Immunomodulatory Targets

Lactucopicrin exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Its primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AHR) signaling pathways.[3][4][5][6]

Modulation of the NF-κB Signaling Pathway

Lactucopicrin is a potent antagonist of the NF-κB pathway, a central regulator of inflammation.[3][5][6] Its inhibitory actions are multifaceted and occur at different levels of the signaling cascade:

-

Inhibition of p65 Nuclear Translocation: In inflammatory macrophages, lactucopicrin has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. This effect is not due to the modulation of IκB kinases (IKK) or the NF-κB inhibitor α (IκBα). Instead, it is reliant on the inhibition of cytoplasmic dynein-mediated transport of p65 to the nucleus.[7][8]

-

Downregulation of Importin-α3: In inflamed endothelial cells, lactucopicrin inhibits NF-κB activation by destabilizing the mRNA of importin-α3, a key protein involved in the nuclear import of NF-κB.[9][10] This leads to a reduction in the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which are crucial for monocyte adhesion during inflammation.[9]

-

Repression of Pro-inflammatory Gene Expression: By inhibiting NF-κB activation, lactucopicrin effectively represses the expression of downstream pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7][8]